![molecular formula C24H17ClN2O4S B10888140 3-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl 4-chlorobenzoate](/img/structure/B10888140.png)
3-[(Z)-{(2E)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl]phenyl 4-chlorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and a chlorobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with an appropriate amine under controlled conditions to form the thiazole ring.
Imination: The thiazole derivative is then subjected to imination using 4-methoxybenzaldehyde to introduce the imino group.
Esterification: The final step involves esterification with 4-chlorobenzoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The chlorobenzoate ester can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action of 3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or interference with DNA replication processes.
相似化合物的比较
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but lacks the thiazole and chlorobenzoate moieties.
4-Methoxyphenylacetonitrile: Similar methoxyphenyl group but different functional groups.
2-(4-Chlorophenyl)ethylamine: Contains the chlorophenyl group but lacks the thiazole and methoxyphenyl groups.
Uniqueness
3-({2-[(4-METHOXYPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENYL 4-CHLOROBENZOATE is unique due to its combination of a thiazole ring, methoxyphenyl group, and chlorobenzoate ester
属性
分子式 |
C24H17ClN2O4S |
|---|---|
分子量 |
464.9 g/mol |
IUPAC 名称 |
[3-[(Z)-[2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H17ClN2O4S/c1-30-19-11-9-18(10-12-19)26-24-27-22(28)21(32-24)14-15-3-2-4-20(13-15)31-23(29)16-5-7-17(25)8-6-16/h2-14H,1H3,(H,26,27,28)/b21-14- |
InChI 键 |
IYYGSRIXIJPDKI-STZFKDTASA-N |
手性 SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)/C(=C/C3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl)/S2 |
规范 SMILES |
COC1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)Cl)S2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


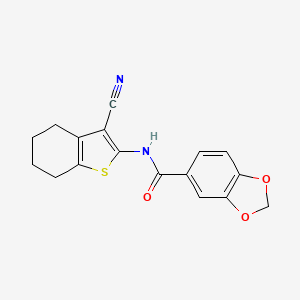
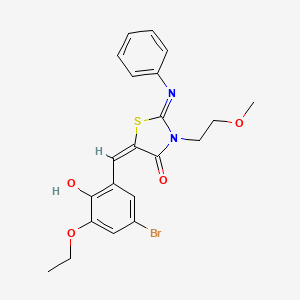
![1-({2-[(4-Butoxybenzoyl)oxy]-1-naphthyl}methyl)-2-naphthyl 4-butoxybenzoate](/img/structure/B10888082.png)
![3,5-dinitro-N-[(2E)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B10888084.png)
![Ethyl 5-carbamoyl-2-{[(4-methoxyphenyl)acetyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B10888087.png)
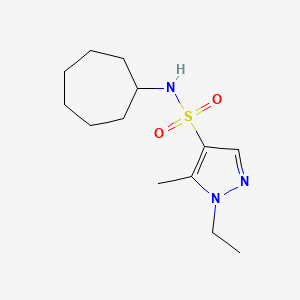
![N~1~-[3-({2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)phenyl]-1-adamantanecarboxamide](/img/structure/B10888107.png)
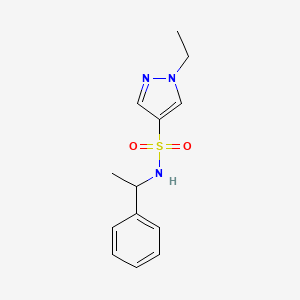
![1-butyl-3-{1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazol-3-yl}thiourea](/img/structure/B10888113.png)
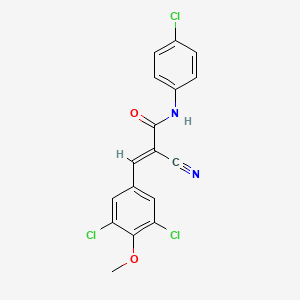
![N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}methanesulfonamide](/img/structure/B10888115.png)
![Propan-2-yl 4-cyano-5-({[2-(4-ethylphenyl)quinolin-4-yl]carbonyl}amino)-3-methylthiophene-2-carboxylate](/img/structure/B10888119.png)
![2-[(2E)-2-{[5-(2-chloro-5-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-5-nitropyridine](/img/structure/B10888120.png)
![4-{[2-(1-Adamantyl)acetyl]amino}benzoic acid](/img/structure/B10888121.png)
